(S)-(+)-2-Phenylbutyric acid
CAS No.: 4286-15-1
Cat. No.: VC2499190
Molecular Formula: C10H12O2
Molecular Weight: 164.2 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 4286-15-1 |
---|---|
Molecular Formula | C10H12O2 |
Molecular Weight | 164.2 g/mol |
IUPAC Name | (2S)-2-phenylbutanoic acid |
Standard InChI | InChI=1S/C10H12O2/c1-2-9(10(11)12)8-6-4-3-5-7-8/h3-7,9H,2H2,1H3,(H,11,12)/t9-/m0/s1 |
Standard InChI Key | OFJWFSNDPCAWDK-VIFPVBQESA-N |
Isomeric SMILES | CC[C@@H](C1=CC=CC=C1)C(=O)O |
SMILES | CCC(C1=CC=CC=C1)C(=O)O |
Canonical SMILES | CCC(C1=CC=CC=C1)C(=O)O |
Introduction
Fundamental Properties of (S)-(+)-2-Phenylbutyric Acid
(S)-(+)-2-Phenylbutyric acid, also known as (2S)-2-phenylbutanoic acid, is a carboxylic acid with a phenyl group at the alpha position. This compound belongs to the class of alpha-arylalkanoic acids and possesses a stereogenic center at the C-2 position. The (S) configuration confers specific biological and chemical properties that differentiate it from its enantiomer.
Chemical Identity and Nomenclature
The compound possesses several identifiers in chemical databases and literature. Its IUPAC name is (2S)-2-phenylbutanoic acid, though it is commonly referred to as (S)-(+)-2-phenylbutyric acid in commercial and research contexts. The plus sign indicates its dextrorotatory nature, meaning it rotates plane-polarized light in the positive (clockwise) direction .
Table 1: Chemical Identifiers of (S)-(+)-2-Phenylbutyric Acid
Parameter | Value |
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CAS Number | 4286-15-1 |
Molecular Formula | C₁₀H₁₂O₂ |
IUPAC Name | (2S)-2-phenylbutanoic acid |
SMILES Notation | CCC(C1=CC=CC=C1)C(=O)O |
InChI Key | OFJWFSNDPCAWDK-VIFPVBQESA-N |
Synonyms | (S)-2-phenylbutanoic acid, S-2-phenylbutyric acid |
Physical and Chemical Properties
(S)-(+)-2-Phenylbutyric acid exhibits specific physical and chemical properties that influence its behavior in various chemical reactions and applications. Understanding these properties is crucial for researchers working with this compound.
Table 2: Physical and Chemical Properties of (S)-(+)-2-Phenylbutyric Acid
Property | Value |
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Molecular Weight | 164.2 g/mol |
Physical State | Not specified in sources |
Boiling Point | 270-272 °C |
Density | 1.055 g/cm³ |
Refractive Index | 1.515 |
Flash Point | >110 °C (230 °F) |
Optical Rotation | +100° (c=5 in Toluene) |
Storage Temperature | Ambient |
The compound's relatively high boiling point reflects the presence of intermolecular hydrogen bonding due to its carboxylic acid functional group. Its significant positive optical rotation (+100°) indicates a high degree of optical purity, which is crucial for its applications in stereoselective synthesis .
Stereochemistry and Structural Significance
Stereochemical Features
The stereochemistry of (S)-(+)-2-Phenylbutyric acid is of paramount importance for its biological activity and applications. The compound contains a stereogenic center at the C-2 position, where the carboxylic acid, phenyl group, ethyl group, and hydrogen atom are attached. The (S) configuration follows the Cahn-Ingold-Prelog priority rules, with the carboxylic acid group, phenyl group, and ethyl group arranged in a counterclockwise manner when viewed with the hydrogen atom pointing away.
This specific stereochemical arrangement contributes to the compound's ability to interact selectively with biological targets, which is particularly important in pharmaceutical applications. The stereochemistry also influences its physical properties, such as optical rotation and crystallization behavior.
Synthesis Methods
Stereoselective Enzymatic Hydrolysis
One of the most efficient methods for obtaining high-purity (S)-(+)-2-phenylbutyric acid is through stereoselective enzymatic hydrolysis. This approach utilizes lipase enzymes to catalyze the hydrolysis of racemic 2-phenylbutyric acid esters, selectively producing the (S) enantiomer.
A notable advancement in this methodology involves the addition of cyclodextrin to the reaction system, which significantly improves substrate conversion rates. This technique can achieve optical purity with enantiomeric excess (ee) values greater than or equal to 96% .
Table 3: Enzymatic Hydrolysis Performance Parameters
Parameter | Value |
---|---|
Enantiomeric Excess (ee) | ≥96% |
Optical Purity (p) | 94.58-97.0% |
Conversion (c) | 5.45-26.64% |
Enantioselectivity (E) | 4.8-80.71 |
The enzymatic approach offers several advantages over traditional chemical methods:
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Mild reaction conditions
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Simple operation procedures
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Reduced environmental impact
This method is particularly valuable for preparing (S)-(+)-2-phenylbutyric acid as a key intermediate for synthesizing indobufen, a platelet aggregation inhibitor used in cardiovascular medicine .
Chemical Synthesis Approaches
While the search results primarily focus on enzymatic methods, it's worth noting that chemical approaches for synthesizing optically active 2-phenylbutyric acid derivatives also exist. For the (R) enantiomer, a multi-step reaction has been documented involving:
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Reaction with LiCl, diisopropylamine, and n-BuLi in tetrahydrofuran/hexane at 0°C (92% yield)
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Treatment with aqueous 18N H₂SO₄ in dioxane under heating conditions for 1.5 hours
Similar chemical approaches with modifications could potentially be applied to synthesize the (S) enantiomer, though the enzymatic methods appear to be preferred for their efficiency and stereoselectivity.
Applications and Research Focus
Pharmaceutical Applications
(S)-(+)-2-Phenylbutyric acid serves as a key intermediate in pharmaceutical synthesis, particularly for compounds targeting metabolic disorders. Its unique structure enhances the efficacy of certain drug formulations .
One of the most significant pharmaceutical applications is its role as a precursor in the synthesis of indobufen, an antiplatelet drug used in the treatment and prevention of thrombotic disorders. The stereoselective properties of (S)-(+)-2-phenylbutyric acid are crucial for the biological activity of the resulting pharmaceutical compounds .
Biochemical Research
Researchers utilize (S)-(+)-2-phenylbutyric acid to study fatty acid metabolism and its effects on various cellular processes. These studies provide valuable insights into conditions such as obesity and diabetes, where altered fatty acid metabolism plays a significant role .
The compound's stereochemical purity makes it an excellent model substrate for investigating stereoselective enzymatic reactions and developing new biocatalytic processes. Research in this area contributes to our understanding of enzyme specificity and the development of green chemistry methodologies.
Industrial Applications
Beyond pharmaceutical and research applications, (S)-(+)-2-phenylbutyric acid finds use in several industrial sectors:
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Food Industry: The compound acts as a flavoring agent and preservative in certain food products, enhancing taste while ensuring safety and stability .
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Cosmetics: Its potential anti-inflammatory properties make it beneficial for skincare formulations, particularly those designed for sensitive skin .
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Polymer Chemistry: It contributes to the production of specialty polymers with improved thermal and mechanical properties, which are essential for various industrial applications .
Parameter | Specification |
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Purity | 70% to 99% |
Available Quantities | 1g, 5g |
Storage Recommendations | Ambient temperature |
Supplier Examples | Thermo Scientific Chemicals (formerly Alfa Aesar) |
The 99% purity grade is particularly valuable for pharmaceutical research and development, where high stereochemical purity is essential for accurate assessment of biological activity and efficacy .
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